molecular formula C6H6ClFN2 B14744626 1-Chloro-1-(2-fluorophenyl)hydrazine

1-Chloro-1-(2-fluorophenyl)hydrazine

Cat. No.: B14744626
M. Wt: 160.58 g/mol
InChI Key: SUBZVLXUKPKHIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-1-(2-fluorophenyl)hydrazine is a halogenated hydrazine derivative featuring a chloro substituent on the hydrazine nitrogen and a 2-fluorophenyl group. This compound is pivotal in synthesizing heterocyclic frameworks, such as pyrazolidines and thiazoles, due to its reactive hydrazine backbone and aromatic fluorine substituent. Its synthesis typically involves acid-catalyzed reactions with halogenated precursors, as demonstrated in the preparation of pyrazolidine derivatives (e.g., 5-(2-chlorophenyl)-1-(2-fluorophenyl)pyrazolidine) using 2-fluorophenylhydrazine hydrochloride under acidic conditions . The fluorine atom at the ortho position of the phenyl ring enhances electron-withdrawing effects, influencing both reactivity and biological activity.

Properties

Molecular Formula

C6H6ClFN2

Molecular Weight

160.58 g/mol

IUPAC Name

1-chloro-1-(2-fluorophenyl)hydrazine

InChI

InChI=1S/C6H6ClFN2/c7-10(9)6-4-2-1-3-5(6)8/h1-4H,9H2

InChI Key

SUBZVLXUKPKHIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N(N)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-1-(2-fluorophenyl)hydrazine can be synthesized through the reaction of 2-fluorophenylhydrazine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane or chloroform. The reaction can be represented as follows:

2-Fluorophenylhydrazine+Thionyl ChlorideThis compound+By-products\text{2-Fluorophenylhydrazine} + \text{Thionyl Chloride} \rightarrow \text{this compound} + \text{By-products} 2-Fluorophenylhydrazine+Thionyl Chloride→this compound+By-products

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-(2-fluorophenyl)hydrazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding azo or azoxy compounds.

    Reduction Reactions: Reduction can lead to the formation of 1-(2-fluorophenyl)hydrazine.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Scientific Research Applications

1-Chloro-1-(2-fluorophenyl)hydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-fluorophenyl)hydrazine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of 1-Chloro-1-(2-fluorophenyl)hydrazine Derivatives

Compound Name Substituents/Modifications Key Applications/Significance Reference
This compound Cl on hydrazine; 2-fluorophenyl group Precursor for pyrazolidines, thiazoles
N-(2-fluorophenyl)-N'-quinolin-2-ylmethylene-hydrazine 2-fluorophenyl + quinoline moiety Antitubercular agent (99% inhibition)
4-Cyclopropyl-5-(2-fluorophenyl)arylhydrazono-thiazoles Cyclopropyl + thiazole core Anticancer and antimicrobial agents
[2-(4-Fluoro-phenyl)-ethyl]-hydrazine hydrochloride 4-fluorophenethyl group Neuropharmacological research
2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N′-[(4-fluorophenyl)methylene]acetohydrazide Benzimidazole-sulfanyl + 4-fluorophenyl Enzyme inhibition studies

Key Observations

Substituent Position Effects: The 2-fluorophenyl group in this compound induces steric hindrance and electronic effects distinct from 4-fluorophenyl analogs (e.g., [2-(4-fluoro-phenyl)-ethyl]-hydrazine hydrochloride). The ortho-fluorine reduces ring flexibility and enhances metabolic stability compared to para-substituted derivatives . Chlorine vs. Other Halogens: Chlorine at the hydrazine nitrogen increases electrophilicity, facilitating nucleophilic substitutions, as seen in pyridazinone syntheses . Bromine or iodine analogs (e.g., 1-(2-iodophenyl)hydrazine hydrochloride) exhibit lower reactivity due to larger atomic radii .

Biological Activity: Antitubercular Activity: N-(2-fluorophenyl)-N'-quinolin-2-ylmethylene-hydrazine (4a) achieves 99% inhibition of M. tuberculosis at 3.125 µg/mL, attributed to the synergistic effects of the 2-fluorophenyl group and the quinoline scaffold . Anticancer Potential: Thiazole derivatives (e.g., 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-thiazoles) show cytotoxicity via intercalation with DNA, a mechanism less prominent in non-fluorinated analogs .

Critical Analysis

  • Reaction Efficiency : Acid catalysis (HCl, H₂SO₄) is crucial for high yields (>90%) in hydrazine-based syntheses, while base-mediated reactions (e.g., K₂CO₃ in acetone) yield ~85% due to side-product formation .
  • Spectral Trends: Hydrazine NH protons consistently resonate at δ >9 ppm across derivatives, confirming hydrogen bonding. Fluorine’s electron-withdrawing effect deshields adjacent protons, shifting aromatic signals upfield compared to non-fluorinated analogs .

Stability and Isomerism

  • Geometric Isomerism : Hydrazones derived from this compound (e.g., benzalhydrazones) exhibit cis-trans isomerism in solution. The trans isomer dominates in solid-state due to higher thermodynamic stability .
  • Degradation Pathways: Hydrazine derivatives are prone to hydrolysis under acidic conditions, forming hydrazides or amines. Fluorinated analogs demonstrate slower degradation rates compared to chlorinated or non-halogenated counterparts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.